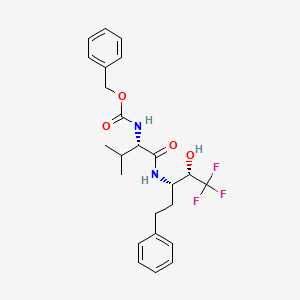
Carbamic acid, ((1S)-2-methyl-1-((((1S,2S)-3,3,3-trifluoro-2-hydroxy-1-(2-phenylethyl)propyl)amino)carbonyl)propyl)-, phenylmethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbamic acid, ((1S)-2-methyl-1-((((1S,2S)-3,3,3-trifluoro-2-hydroxy-1-(2-phenylethyl)propyl)amino)carbonyl)propyl)-, phenylmethyl ester is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique structure, which includes a trifluoromethyl group, a hydroxy group, and a phenylmethyl ester group. These functional groups contribute to its distinct chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, ((1S)-2-methyl-1-((((1S,2S)-3,3,3-trifluoro-2-hydroxy-1-(2-phenylethyl)propyl)amino)carbonyl)propyl)-, phenylmethyl ester typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of a suitable amine with a chloroformate derivative to form the carbamate intermediate. This intermediate is then reacted with a trifluoromethyl ketone to introduce the trifluoromethyl group. The final step involves esterification with benzyl alcohol to form the phenylmethyl ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and safety. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product .
化学反応の分析
Types of Reactions
Carbamic acid, ((1S)-2-methyl-1-((((1S,2S)-3,3,3-trifluoro-2-hydroxy-1-(2-phenylethyl)propyl)amino)carbonyl)propyl)-, phenylmethyl ester undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles such as sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the ester group can produce a primary alcohol .
科学的研究の応用
Carbamic acid, ((1S)-2-methyl-1-((((1S,2S)-3,3,3-trifluoro-2-hydroxy-1-(2-phenylethyl)propyl)amino)carbonyl)propyl)-, phenylmethyl ester has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of carbamic acid, ((1S)-2-methyl-1-((((1S,2S)-3,3,3-trifluoro-2-hydroxy-1-(2-phenylethyl)propyl)amino)carbonyl)propyl)-, phenylmethyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances its binding affinity to these targets, while the hydroxy and ester groups contribute to its overall reactivity. The compound can modulate various biochemical pathways, leading to its observed effects .
類似化合物との比較
Similar Compounds
- Carbamic acid, [(1S,2S)-3-chloro-2-hydroxy-1-(phenylmethyl)propyl]-,1,1-dimethylethyl ester
- Carbamic acid,[(1S,2S)-2-hydroxy-1-[[(methylsulfonyl)oxy]methyl]propyl]-,1,1-dimethylethyl ester
Uniqueness
Compared to similar compounds, carbamic acid, ((1S)-2-methyl-1-((((1S,2S)-3,3,3-trifluoro-2-hydroxy-1-(2-phenylethyl)propyl)amino)carbonyl)propyl)-, phenylmethyl ester is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties and enhances its reactivity. This makes it a valuable compound for various applications in research and industry .
特性
CAS番号 |
160022-33-3 |
|---|---|
分子式 |
C24H29F3N2O4 |
分子量 |
466.5 g/mol |
IUPAC名 |
benzyl N-[(2S)-3-methyl-1-oxo-1-[[(2S,3S)-1,1,1-trifluoro-2-hydroxy-5-phenylpentan-3-yl]amino]butan-2-yl]carbamate |
InChI |
InChI=1S/C24H29F3N2O4/c1-16(2)20(29-23(32)33-15-18-11-7-4-8-12-18)22(31)28-19(21(30)24(25,26)27)14-13-17-9-5-3-6-10-17/h3-12,16,19-21,30H,13-15H2,1-2H3,(H,28,31)(H,29,32)/t19-,20-,21-/m0/s1 |
InChIキー |
PKJBFPYDNKWNHR-ACRUOGEOSA-N |
異性体SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCC1=CC=CC=C1)[C@@H](C(F)(F)F)O)NC(=O)OCC2=CC=CC=C2 |
正規SMILES |
CC(C)C(C(=O)NC(CCC1=CC=CC=C1)C(C(F)(F)F)O)NC(=O)OCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


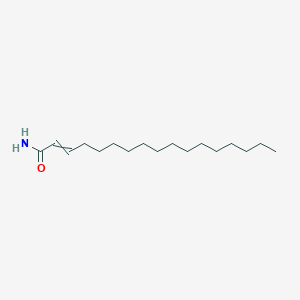
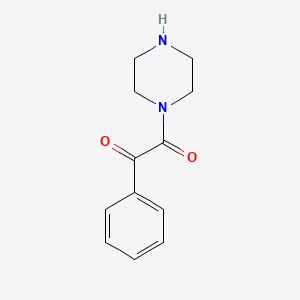
![7-[(Naphthalen-1-yl)methoxy]heptan-1-amine](/img/structure/B14262967.png)
![Benzene, 1-methoxy-4-[[2-(phenylmethoxy)ethoxy]methyl]-](/img/structure/B14262972.png)

![(2S,5S)-7-benzyl-2-(trityloxymethyl)-1-oxa-7-azaspiro[4.4]nonane-6,9-dione](/img/structure/B14262981.png)
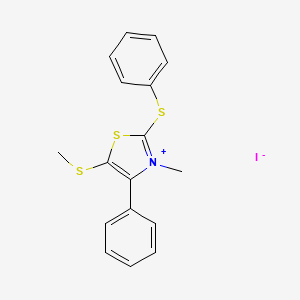


![2-[(Benzyloxy)methyl]-3-(3-methylphenyl)quinazolin-4(3H)-one](/img/structure/B14262999.png)
![(4S,4aS,8aS)-4-[tert-butyl(dimethyl)silyl]oxy-7,7-dimethoxy-4a-methyl-3,4,5,6,8,8a-hexahydro-2H-naphthalen-1-one](/img/structure/B14263007.png)
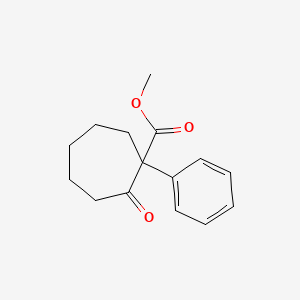
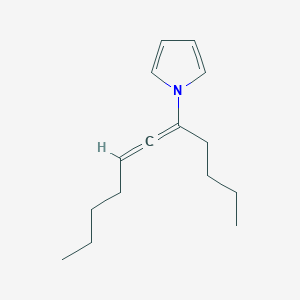
![1-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]pentan-1-one](/img/structure/B14263018.png)
